![molecular formula C20H22O3 B14187797 2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione CAS No. 927174-24-1](/img/structure/B14187797.png)
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione is a chemical compound belonging to the naphthofuran family. This compound is known for its bioactive properties, particularly its potential anti-cancer activity. It is a derivative of naphthoquinone, which is a class of organic compounds with significant biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with appropriate alkylating agents under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the alkyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various alkylating agents and halogenating agents can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione involves the inhibition of Src-mediated signaling pathways. Src is a family of protein tyrosine kinases that play a crucial role in cell adhesion, motility, and invasion. By inhibiting Src kinase activity, this compound can reduce the phosphorylation of focal adhesion kinase (FAK), p130Cas, and paxillin, thereby suppressing cancer cell migration and invasion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[1,2-b]furan-4,5-dione: A closely related compound with similar bioactive properties.
Naphtho[2,3-b]furan-4,9-dione: Another derivative with potential biological activities.
Uniqueness
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione is unique due to its specific alkyl substituents, which may enhance its bioactivity and selectivity in targeting cancer cells. Its ability to inhibit Src-mediated signaling pathways makes it a promising candidate for further research and development in cancer therapy .
Propriétés
Numéro CAS |
927174-24-1 |
|---|---|
Formule moléculaire |
C20H22O3 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-ethyl-8-(4-methylpentyl)benzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-17-19(22)18(21)15-9-8-13(7-5-6-12(2)3)10-16(15)20(17)23-14/h8-12H,4-7H2,1-3H3 |
Clé InChI |
LCXHZJRRCNJPLG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(O1)C3=C(C=CC(=C3)CCCC(C)C)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


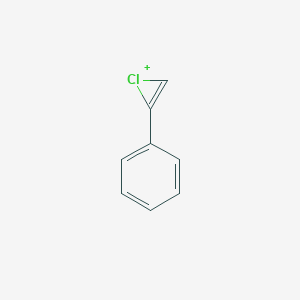

amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)
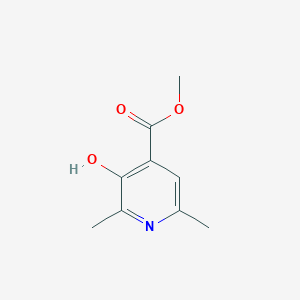

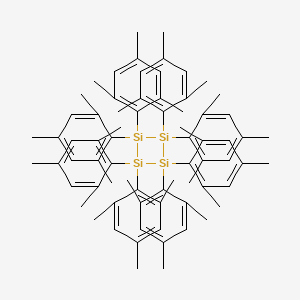
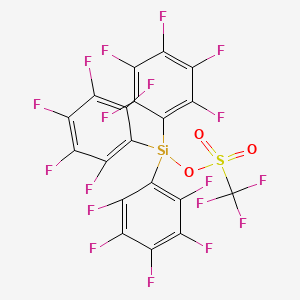
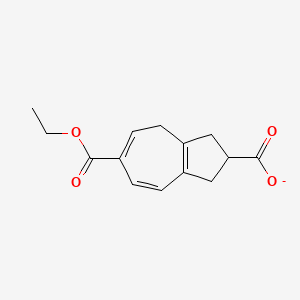
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14187784.png)
![3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline](/img/structure/B14187793.png)
![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
